

Synthesis of ABTS Diammonium Salt: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	ABTS diammonium salt	
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This in-depth technical guide provides a detailed protocol for the synthesis of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (**ABTS diammonium salt**), a widely used chromogenic substrate in biochemical assays, particularly for measuring antioxidant capacity. This guide outlines a highly efficient and practical six-step synthesis, starting from N-ethylaniline, and also includes protocols for the preparation of the ABTS radical cation (ABTS•+) for use in antioxidant assays.

I. Synthesis Protocol for ABTS Diammonium Salt

This synthesis is a multi-step process that involves the formation of key intermediates, including 3-ethyl-2-iminobenzothiazoline bromide salt and 3,3'-diethyl-2,2'-azinodibenzothiazole, followed by sulfonation and salification.

Experimental Protocols

Step 1: Synthesis of N-Ethyl-N'-phenylthiourea

- In a well-ventilated fume hood, combine N-ethylaniline and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer.
- To this stirred mixture, add a thiocyanate salt (e.g., sodium or potassium thiocyanate).



- Heat the reaction mixture to a temperature between 50-120°C and maintain stirring for 15-20 hours.
- Upon completion, cool the mixture to induce crystallization.
- Filter the resulting solid and recrystallize from a suitable solvent to obtain pure N-Ethyl-N'phenylthiourea.

Step 2: Synthesis of N-Ethyl-2-iminobenzothiazole Hydrobromide

- Dissolve the N-Ethyl-N'-phenylthiourea from the previous step in an appropriate solvent.
- Carefully add elemental bromine to the solution while stirring. This reaction is exothermic and should be controlled.
- The reaction leads to the formation of N-Ethyl-2-iminobenzothiazole Hydrobromide, which may precipitate from the solution.
- Isolate the product by filtration and wash with a suitable solvent to remove any unreacted bromine or by-products.

Step 3: Synthesis of 2,2'-Azino-bis(3-ethylbenzothiazoline) (Key Intermediate)

- The N-Ethyl-2-iminobenzothiazole Hydrobromide is reacted with hydrazine hydrate.
- This step involves a double nucleophilic substitution reaction and is ideally performed as a one-pot synthesis to yield the key intermediate, 3,3'-diethyl-2,2'-azinodibenzothiazole.

Step 4: Sulfonation to form 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

- The 3,3'-diethyl-2,2'-azinodibenzothiazole is sulfonated using a strong sulfonating agent.
- Two potential methods can be employed:
 - Method A: Use concentrated sulfuric acid at 60°C for 24 hours.
 - Method B: Use fuming sulfuric acid (>20% SO₃) at room temperature for 2 hours.



• The reaction yields 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Step 5: Formation of the Diammonium Salt

- The sulfonated product from the previous step is neutralized with ammonia or ammonium hydroxide.
- This reaction yields the target compound, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS diammonium salt), as a white crystalline solid.

Step 6: Purification

 The crude ABTS diammonium salt is purified by recrystallization from a suitable solvent to achieve high purity.

Data Presentation

Step	Product	Typical Yield	Purity
1	N-Ethyl-N'- phenylthiourea	High	>95%
2	N-Ethyl-2- iminobenzothiazole Hydrobromide	Good	>90%
3	2,2'-Azino-bis(3- ethylbenzothiazoline)	Good	>90%
4	2,2'-Azino-bis(3- ethylbenzothiazoline- 6-sulfonic acid)	98%	>98%
5	ABTS Diammonium Salt	86%	>98%

II. Preparation of ABTS Radical Cation (ABTS•+) for Antioxidant Assays



The primary application of **ABTS diammonium salt** is in the ABTS assay, which measures the total antioxidant capacity of a sample. This involves the generation of the stable blue-green ABTS radical cation (ABTS•+).

Experimental Protocol

- Preparation of ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[1]
- Preparation of Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
- Generation of ABTS•+ Stock Solution: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.
- Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[1]
- Preparation of ABTS+ Working Solution: Dilute the ABTS+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

Data Presentation

Reagent	Molar Concentration	Preparation
ABTS Diammonium Salt	7 mM	Dissolve 38.4 mg in 10 mL of deionized water.[1]
Potassium Persulfate	2.45 mM	Dissolve 6.62 mg in 10 mL of deionized water.
ABTS•+ Stock Solution	-	Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions.

III. VisualizationsSynthesis Workflow

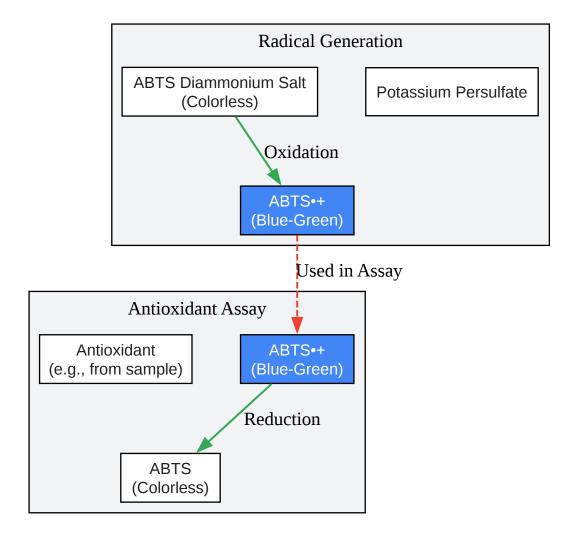




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Caption: A simplified workflow for the six-step synthesis of ABTS diammonium salt.

ABTS Radical Cation Generation and Assay Principle



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Caption: The generation of the ABTS radical cation and its reduction by an antioxidant.



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References

- 1. tandfonline.com [tandfonline.com]
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